

# Galectin-3: A Critical Mediator in Fibrosis and Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Galectin-3-IN-2**

Cat. No.: **B12421939**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a pivotal player in the pathogenesis of both fibrosis and cancer. Its multifaceted roles, contingent on its subcellular localization, make it a compelling therapeutic target. Intracellularly, Gal-3 is involved in processes such as pre-mRNA splicing and anti-apoptotic signaling.<sup>[1]</sup> Extracellularly, it cross-links cell surface glycoproteins, forming lattices that modulate cell adhesion, migration, and receptor signaling.<sup>[2]</sup> This guide provides a comprehensive technical overview of the function of Galectin-3 in fibrotic diseases and cancer, detailing its signaling pathways, summarizing key quantitative data, outlining experimental protocols for its study, and reviewing the landscape of therapeutic inhibitors.

## The Role of Galectin-3 in Fibrosis

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathway of chronic tissue injury.<sup>[3]</sup> Galectin-3 is a potent pro-fibrotic mediator, demonstrated to be upregulated in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), and liver and kidney fibrosis.<sup>[2][4][5]</sup> It drives the activation of fibroblasts and macrophages, key cells in the initiation and perpetuation of organ scarring.<sup>[2][6]</sup>

## Signaling Pathways in Fibrosis

Galectin-3 is critically involved in the activation of myofibroblasts, the primary ECM-producing cells.<sup>[7]</sup> A key mechanism is its potentiation of Transforming Growth Factor-beta (TGF- $\beta$ ) signaling, a major profibrogenic cytokine.<sup>[3][7]</sup> Extracellular Gal-3 can bind directly to components of the TGF- $\beta$  signaling cascade, including  $\alpha v$  integrins and the TGF- $\beta$  receptor II (TGF $\beta$ RII), in a glycosylation-dependent manner.<sup>[8]</sup> This interaction is thought to stabilize the receptor complex on the cell surface, prolonging downstream signaling and promoting the differentiation of fibroblasts into myofibroblasts, which then deposit large amounts of collagen.<sup>[8][9]</sup> Studies in Galectin-3 knockout mice show a marked attenuation of liver fibrosis despite equivalent liver injury and inflammation, highlighting that Gal-3 is required for TGF- $\beta$ -mediated myofibroblast activation.<sup>[6][7]</sup>



[Click to download full resolution via product page](#)

A simplified diagram of Galectin-3's role in potentiating TGF- $\beta$ -mediated fibrosis.

## Quantitative Data in Fibrosis

| Parameter           | Finding                                                                                                                                           | Organ/Model              | Reference                                |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|------------------------------------------|
| Gene Expression     | Galectin-3 expression is significantly upregulated in established human fibrotic liver disease.                                                   | Human Liver              | <a href="#">[4]</a> <a href="#">[6]</a>  |
| Animal Model        | Disruption of the Galectin-3 gene in mice markedly attenuates liver fibrosis following chronic injury.                                            | Mouse Liver (CCl4 model) | <a href="#">[6]</a> <a href="#">[7]</a>  |
| In Vitro Activation | siRNA silencing of Galectin-3 in primary mouse and human hepatic stellate cells inhibits myofibroblast activation and procollagen (I) expression. | Mouse & Human HSCs       | <a href="#">[3]</a>                      |
| Inhibitor Efficacy  | Inhaled Gal-3 inhibitor (TD139) reduced Gal-3 expression on alveolar macrophages in patients with IPF.                                            | Human Lung (IPF)         | <a href="#">[5]</a> <a href="#">[10]</a> |
| Inhibitor Efficacy  | TD139 treatment was associated with reductions in plasma biomarkers of IPF, including PDGF-BB, PAI-1, and CCL18.                                  | Human Plasma (IPF)       | <a href="#">[10]</a>                     |

## Therapeutic Inhibition in Fibrosis

The central role of Gal-3 in fibrosis has led to the development of targeted inhibitors.[\[2\]](#) These molecules, typically carbohydrate-based, are designed to bind to the carbohydrate-recognition domain (CRD) of Gal-3, preventing its interaction with cell surface glycoproteins and subsequent pro-fibrotic signaling.[\[11\]](#) Several Gal-3 inhibitors are currently in clinical trials for fibrotic diseases.

| Inhibitor             | Company               | Indication                             | Phase       | Trial ID    | Status     | Reference                                 |
|-----------------------|-----------------------|----------------------------------------|-------------|-------------|------------|-------------------------------------------|
| Belapectin (GR-MD-02) | Galectin Therapeutics | NASH<br>Cirrhosis                      | Phase 2b/3  | NCT04365868 | Enrolling  | <a href="#">[12]</a> <a href="#">[13]</a> |
| GB0139 (TD139)        | Galesto Biotech       | Idiopathic<br>Pulmonary Fibrosis (IPF) | Phase 2b    | NCT03832946 | Planned    | <a href="#">[5]</a> <a href="#">[14]</a>  |
| GB1211                | Galesto Biotech       | Liver Cirrhosis                        | Phase 1b/2a | NCT04923224 | Recruiting | <a href="#">[5]</a>                       |

## The Role of Galectin-3 in Cancer

Galectin-3's expression and function are frequently altered in cancer, where it plays a complex and often contradictory role depending on the tumor type and subcellular localization.[\[15\]](#)[\[16\]](#) Generally, increased Gal-3 expression is correlated with cancer aggressiveness, metastasis, and poor prognosis.[\[15\]](#)[\[17\]](#) It is involved in nearly all stages of the metastatic cascade, including cell adhesion, migration, invasion, angiogenesis, and evasion of the immune system.[\[15\]](#)[\[18\]](#)

## Signaling Pathways in Cancer

Galectin-3 contributes to cancer progression through multiple mechanisms:

- Anti-Apoptosis: Cytoplasmic Gal-3 possesses an anti-death motif and can bind to Bcl-2, inhibiting the mitochondrial apoptotic pathway and conferring resistance to chemotherapy.[\[16\]](#)[\[19\]](#)

- Cell Proliferation & Survival: Gal-3 can promote cell survival by regulating pathways such as PI3K/AKT and is necessary for optimal activation of the K-Ras/Raf/MEK/ERK pathway in some cancers.[20][21]
- Metastasis: Secreted Gal-3 mediates cell-cell and cell-matrix interactions. It promotes homotypic aggregation of tumor cells, facilitating the formation of tumor emboli in the circulation.[19] It also binds to cell surface receptors like integrins (e.g.,  $\alpha v \beta 3$ ) on tumor and endothelial cells, promoting adhesion to the endothelium, extravasation, and invasion.[18][22][23]
- Angiogenesis: Gal-3 is a chemoattractant for endothelial cells and stimulates neovascularization.[18] It can induce the secretion of pro-angiogenic factors like IL-6 and G-CSF and modulate the activity of receptors like VEGFR2 on endothelial cells.[18][21]
- Immune Evasion: By inducing apoptosis in activated T-cells and blocking NK cell function, secreted Gal-3 helps tumors escape from the host immune system.[18][19]



[Click to download full resolution via product page](#)

Galectin-3's diverse roles in promoting cancer cell survival, metastasis, and immune evasion.

## Quantitative Data in Cancer

| Parameter                        | Finding                                                                                                                                                                  | Cancer Type                         | Reference            |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|----------------------|
| Expression & Metastasis          | Highest levels of Gal-3 are found in colon cancer tumors that have metastasized.                                                                                         | Colon Cancer                        | <a href="#">[17]</a> |
| Serum Levels                     | Circulating Gal-3 levels are significantly higher in patients with various cancers compared to healthy subjects.                                                         | Lung, Breast, GI, Ovarian, Melanoma | <a href="#">[16]</a> |
| Inhibitor Combination Therapy    | In a Phase 1b trial, belapectin plus pembrolizumab (anti-PD-1) showed an objective response in 50% of advanced melanoma patients (7/14) and 33% of HNSCC patients (2/6). | Melanoma, Head & Neck (HNSCC)       |                      |
| In Vitro Invasion                | Down-regulation of Gal-3 in MDA-MB-435 breast carcinoma cells results in decreased migratory and invasive characteristics.                                               | Breast Cancer                       | <a href="#">[24]</a> |
| Inhibitor Efficacy (Preclinical) | The Gal-3 inhibitor GCS-100 selectively kills KRAS-addicted lung cancer cells that express $\alpha\beta 3$ integrin.                                                     | Lung Cancer (in vitro/in vivo)      |                      |

## Therapeutic Inhibition in Cancer

Targeting Gal-3 in cancer is an attractive strategy, particularly for inhibiting metastasis and overcoming immune suppression.[\[17\]](#) Gal-3 inhibitors may prevent tumor cell adhesion and angiogenesis.[\[25\]](#) Furthermore, by blocking Gal-3's immunosuppressive functions, these inhibitors can potentially enhance the efficacy of immunotherapies like checkpoint inhibitors.[\[12\]](#) A clinical trial combining the Gal-3 inhibitor belapectin with the anti-PD-1 antibody pembrolizumab has shown promising results, suggesting a synergistic effect.[\[12\]](#)

## Key Experimental Protocols

Studying the function of Galectin-3 involves a variety of molecular and cellular biology techniques. Below are summarized protocols for key experiments.

### Quantification of Galectin-3 by ELISA

The enzyme-linked immunosorbent assay (ELISA) is commonly used to measure Gal-3 concentrations in serum, plasma, or cell culture supernatants.[\[26\]](#)[\[27\]](#)

- Principle: A quantitative sandwich immunoassay technique.[\[28\]](#)
- Protocol Summary:
  - Coating: A microplate is pre-coated with a monoclonal antibody specific for human Galectin-3.
  - Sample Incubation: Standards and samples are added to the wells. Any Gal-3 present is bound by the immobilized antibody.
  - Washing: Unbound substances are washed away.
  - Detection: An enzyme-linked polyclonal antibody specific for Gal-3 is added, binding to the captured Gal-3.
  - Washing: Unbound antibody-enzyme reagent is washed away.
  - Substrate Addition: A substrate solution is added, and color develops in proportion to the amount of Gal-3 bound.

- Measurement: The color intensity is measured at 450 nm using a microplate reader. The concentration is determined by comparison to a standard curve.[29]

## Analysis of Galectin-3 Expression by Western Blot

Western blotting is used to detect and quantify Gal-3 protein levels in cell lysates or tissue homogenates.

- Protocol Summary:

- Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined (e.g., using BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis. The molecular mass of Gal-3 is approximately 31 kDa. [15][30]
- Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to Galectin-3 overnight at 4°C.
- Washing: The membrane is washed multiple times in TBST.
- Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. Band intensity is quantified relative to a loading control (e.g.,  $\beta$ -actin or GAPDH).

## Gene Silencing using siRNA

Small interfering RNA (siRNA) is used to specifically knock down the expression of the Galectin-3 gene (LGALS3) to study its functional role in vitro or in vivo.[3]



[Click to download full resolution via product page](#)

A typical workflow for studying Galectin-3 function using siRNA-mediated knockdown.

## Conclusion

Galectin-3 is a master regulator in the complex pathologies of fibrosis and cancer. Its ability to modulate fundamental cellular processes such as cell activation, survival, migration, and signaling makes it a high-value target for therapeutic intervention. In fibrosis, Gal-3 acts as a critical amplifier of pro-fibrotic signaling, particularly through the TGF- $\beta$  pathway. In cancer, it functions as a key facilitator of metastasis, angiogenesis, and immune evasion. The development of specific Gal-3 inhibitors has shown considerable promise in preclinical models and early-phase clinical trials, offering a novel therapeutic avenue for a range of diseases with high unmet medical needs. Further research into the precise molecular interactions of Galectin-3 and the continued clinical development of its inhibitors are crucial steps toward translating this knowledge into effective treatments for patients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galectin-3 in angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pnas.org [pnas.org]

- 8. Defining the mechanism of galectin-3-mediated TGF- $\beta$ 1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Journal for ImmunoTherapy of Cancer Publishes Phase 1 Clinical Research Showing Belapectin, Galectin Therapeutics' Galectin-3 Inhibitor, Enhances Tumor Response in Combination with Anti-PD-1 Therapy | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 13. galectintherapeutics.com [galectintherapeutics.com]
- 14. Clinical Trials < Pulmonary, Critical Care and Sleep Medicine [medicine.yale.edu]
- 15. Galectin-3 and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]
- 18. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Extracellular Galectin-3 in Tumor Progression and Metastasis [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 26. Galectin-3 as Biomarker | Encyclopedia MDPI [encyclopedia.pub]
- 27. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Production, purification and quality control of galectin-3 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Galectin-3: A Critical Mediator in Fibrosis and Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421939#role-of-galectin-3-in-fibrosis-and-cancer]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)